Subtype Selectivity Profile of PF-01247324: Quantified Window Over Cardiac Nav1.5 and CNS Nav1.2 Channels
PF-01247324 exhibits 50-fold selectivity over recombinantly expressed TTX-R human Nav1.5 channels (IC50 ≈ 10 μM) and 65- to 100-fold selectivity over TTX-sensitive channels including Nav1.2, Nav1.7, and Nav1.1 (IC50s ranging from 9 to 19 μM), with negligible activity at hERG potassium channels (IC50 = 30 μM) [1]. While PF-01247324 is less potent than A-803467 against Nav1.8 (IC50 196 nM vs 8 nM), PF-01247324 delivers a balanced selectivity profile sufficient for in vivo target validation while preserving the oral bioavailability that A-803467 lacks [2].
| Evidence Dimension | Subtype selectivity (IC50 ratios for Nav1.8 vs other sodium channel isoforms) |
|---|---|
| Target Compound Data | hNav1.8 IC50 = 196 nM; hNav1.5 IC50 ≈ 10 μM (50-fold selectivity); hNav1.7 IC50 ≈ 19 μM (~100-fold selectivity); hNav1.2 IC50 ≈ 12.8 μM (~65-fold selectivity); hERG IC50 = 30 μM |
| Comparator Or Baseline | A-803467: hNav1.8 IC50 = 8 nM; hNav1.5 IC50 = 7.34 μM (>100-fold selectivity); hNav1.7 IC50 = 6.74 μM (>100-fold selectivity) [2] |
| Quantified Difference | PF-01247324 is ~25-fold less potent than A-803467 at hNav1.8 but provides comparable selectivity margins over off-target isoforms (50- to 100-fold vs >100-fold) while enabling oral administration |
| Conditions | Recombinant human sodium channel isoforms expressed in mammalian cell lines; patch-clamp electrophysiology; IC50 determinations |
Why This Matters
The quantified selectivity window over cardiac Nav1.5 (50-fold) and CNS Nav1.2 (~65-fold) reduces the likelihood of cardiovascular or neurological off-target effects in in vivo studies, making PF-01247324 suitable for systemic administration paradigms where cardiac safety is a concern.
- [1] Payne CE, Brown AR, Theile JW, et al. A novel selective and orally bioavailable Nav1.8 channel blocker, PF-01247324, attenuates nociception and sensory neuron excitability. Br J Pharmacol. 2015;172(10):2654-2670. View Source
- [2] Jarvis MF, Honore P, Shieh CC, et al. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat. Proc Natl Acad Sci U S A. 2007;104(20):8520-8525. View Source
